1-(2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and a trimethoxyphenyl group
Preparation Methods
The synthesis of 1-(2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl)piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Trimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the trimethoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Piperidine Ring: This can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone react to form the piperidine ring.
Coupling of the Two Rings: The final step involves coupling the pyrrolidine and piperidine rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
1-(2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace leaving groups on the compound.
Scientific Research Applications
1-(2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, which is crucial for cell division.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Pharmacology: The compound is investigated for its pharmacokinetic properties and its potential use in drug development.
Mechanism of Action
The mechanism of action of 1-(2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl)piperidine-4-carboxamide involves its interaction with tubulin, a protein that is essential for the formation of microtubules. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-(2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C19H25N3O6 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-[2,5-dioxo-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H25N3O6/c1-26-14-8-12(9-15(27-2)17(14)28-3)22-16(23)10-13(19(22)25)21-6-4-11(5-7-21)18(20)24/h8-9,11,13H,4-7,10H2,1-3H3,(H2,20,24) |
InChI Key |
GMQXDMQBGSORKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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